molecular formula C18H25NO2S B2423430 3,7-Di-tert-butylnaphthalene-1-sulfonamide CAS No. 109688-05-3

3,7-Di-tert-butylnaphthalene-1-sulfonamide

Cat. No. B2423430
CAS RN: 109688-05-3
M. Wt: 319.46
InChI Key: ROZYSWATIIRKBN-UHFFFAOYSA-N
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Description

3,7-Di-tert-butylnaphthalene-1-sulfonamide (DBNSA) is a sulfonamide derivative of naphthalene, a polyaromatic hydrocarbon. It is a white, crystalline solid that has a wide range of applications in the research and industrial fields. DBNSA is used as a surfactant, a corrosion inhibitor, a catalyst, and a solvent. In the scientific research field, DBNSA has been used in a variety of experiments, including organic synthesis, catalytic reactions, and biochemistry studies.

Scientific Research Applications

Synthesis and Characterization

The chemical compound 3,7-Di-tert-butylnaphthalene-1-sulfonamide has been studied in various contexts within scientific research. One significant application involves the synthesis and characterization of related polymers. For example, Pschirer et al. (2000) reported the synthesis and structural characterization of the novel polynaphthylene-ethynylene system, poly[1,5-(3,7-di-tert-butyl)naphthyleneethynylene], which was obtained by efficient alkyne metathesis of 1,5-dipropynyl-3,7-di-tert-butylnaphthalene (Pschirer et al., 2000). This study opens avenues for understanding the material properties and potential applications of such polymers in various fields.

Photoluminescence and Electroluminescence

In the realm of material sciences, the compound and its derivatives have shown potential in photoluminescent and electroluminescent applications. Pschirer et al. (2001) synthesized a series of random copolymers composed of phenyleneethynylene and 3,7-di-tert-butylnaphthalene units. These copolymers exhibited efficient blue solid-state emission, which can be fine-tuned according to their naphthalene content, differing greatly from that of standard dialkyl-PPE. This property is of significant interest in the development of optical and electronic devices (Pschirer et al., 2001).

Catalysis

The compound and its derivatives have been used as catalysts in various chemical reactions, indicating their potential in synthetic organic chemistry. For instance, tert-Butyl hydroperoxide has been shown to efficiently convert a wide variety of sulfides to sulfoxides and sulfones, offering the advantage that one product or the other can be obtained in high purity by a modest variation of conditions (Wang et al., 2002). Such studies highlight the versatility and efficacy of 3,7-Di-tert-butylnaphthalene-1-sulfonamide and its derivatives in facilitating and optimizing chemical transformations.

properties

IUPAC Name

3,7-ditert-butylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c1-17(2,3)13-8-7-12-9-14(18(4,5)6)11-16(15(12)10-13)22(19,20)21/h7-11H,1-6H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZYSWATIIRKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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